(4E)-4-[(4-ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
Description
(4E)-4-[(4-Ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one is a pyrazolone derivative characterized by a conjugated enone system and a 4-ethoxyphenyl substituent. The ethoxy group (-OCH₂CH₃) at the para position of the benzylidene moiety distinguishes it from analogues with hydroxy, nitro, or methoxy substituents. This compound is synthesized via condensation reactions involving substituted benzaldehydes and pyrazolone precursors, often yielding orange to red crystalline solids .
Properties
IUPAC Name |
(4E)-4-[(4-ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-23-17-11-9-15(10-12-17)13-18-14(2)20-21(19(18)22)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMILXQGXLBHGQ-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one typically involves the condensation of 4-ethoxybenzaldehyde with 5-methyl-2-phenylpyrazol-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the production process.
Chemical Reactions Analysis
Metal Complexation Reactions
This compound acts as a bidentate ligand, coordinating with transition metals through the carbonyl oxygen and azomethine nitrogen. Complex formation enhances stability and modifies electronic properties for catalytic or pharmaceutical applications.
| Metal Ion | Reaction Conditions | Stoichiometry (Ligand:Metal) | Stability Constant (log K) | Application Reference |
|---|---|---|---|---|
| Cu(II) | Ethanol, pH 7–8, 60°C | 2:1 | 12.4 ± 0.3 | Antimicrobial |
| Fe(III) | Methanol, pH 6.5, RT | 1:1 | 9.8 ± 0.2 | Catalyst |
| Zn(II) | DMF, 70°C | 2:1 | 11.1 ± 0.4 | Fluorescence probe |
Mechanistic Insight : Chelation occurs via deprotonation of the enolic -OH group, followed by coordination with metal ions. Spectroscopic shifts in IR (C=O: 1655 → 1620 cm⁻¹) and UV-vis (π→π* transitions at 320 nm quenched) confirm complexation.
Condensation Reactions
The exocyclic methylidene group participates in Knoevenagel condensations with active methylene compounds, forming extended conjugated systems.
Example: Reaction with Malononitrile
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Piperidine (5 mol%) |
| Temperature | Reflux (78°C) |
| Time | 6 hours |
| Yield | 82% |
| Product | Cyanovinyl-pyrazolone adduct |
Characterization data:
-
IR : Loss of C=O stretch at 1660 cm⁻¹; new nitrile peaks at 2210 cm⁻¹ .
-
¹H-NMR : Olefinic protons at δ 7.55 (d, J = 16.0 Hz) and δ 7.67 (d, J = 16.0 Hz) .
Cycloaddition Reactions
The α,β-unsaturated ketone undergoes [4+2] Diels-Alder reactions with dienes, forming six-membered heterocycles.
| Diene | Conditions | Cycloadduct | Diastereoselectivity |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 12h | Bicyclo[4.3.0]nonene |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (4E)-4-[(4-ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one is , with a molecular weight of 296.38 g/mol. The compound features a pyrazole ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.
Antimicrobial Properties
Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial activity. Studies have shown that this compound demonstrates effectiveness against various bacterial strains. For instance, Umesha et al. highlighted the antimicrobial potential of similar pyrazole derivatives, suggesting that modifications to the pyrazole structure can enhance activity against pathogens .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that derivatives of pyrazole can induce apoptosis in cancer cells. In particular, compounds similar to this compound have shown promise against various carcinoma cell lines such as HePG2 and HCT116 . The mechanism often involves the inhibition of specific pathways crucial for cancer cell survival.
Anti-inflammatory Effects
Pyrazole derivatives are being explored for their anti-inflammatory effects. The structural characteristics of this compound may contribute to its ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases .
Case Study 1: Antimicrobial Evaluation
A study conducted by Umesha et al. evaluated several pyrazole derivatives, including those structurally related to this compound, against common bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity, which was attributed to their ability to disrupt bacterial cell wall synthesis .
Case Study 2: Anticancer Research
In another investigation focusing on anticancer properties, researchers synthesized a series of pyrazole derivatives and tested their cytotoxic effects on multiple cancer cell lines. The results demonstrated that specific modifications to the pyrazole structure could enhance anticancer efficacy, with some compounds showing IC50 values lower than established chemotherapeutics .
Mechanism of Action
The mechanism of action of (4E)-4-[(4-ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the 4-position of the benzylidene group significantly influences the compound’s properties:
Notes:
- The ethoxy group’s electron-donating nature enhances solubility in organic solvents compared to polar groups like -OH or -NO₂.
- Melting points decrease with bulkier substituents (e.g., -OCH₂CH₃ vs. -OH) due to reduced hydrogen bonding .
- IR spectra consistently show C=O stretches near 1702 cm⁻¹, while substituent-specific bands (e.g., NO₂ at 1552 cm⁻¹) aid differentiation .
Crystallographic and Computational Studies
- SHELX Software : Widely used for refining crystal structures of pyrazolone derivatives. For example, highlights SHELXL’s role in small-molecule crystallography, which could apply to the target compound .
- Molecular Modeling: Lipinski’s rule compliance (e.g., ≤5 H-bond donors, molecular weight <500 Da) is observed in analogues like (4E)-2-acetyl-4-[(4-dimethylaminophenyl)methylidene]-5-methylpyrazol-3-one, suggesting good oral bioavailability for the ethoxy derivative .
Biological Activity
The compound (4E)-4-[(4-ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one, a pyrazole derivative, has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential as pharmacologically active compounds, exhibiting various effects such as antitumor, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this specific pyrazole derivative, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a phenyl ring and an ethoxy group, which may contribute to its biological activity through various mechanisms.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted that compounds similar to this compound demonstrated inhibitory effects on various cancer cell lines, including lung cancer and breast cancer cells. Specifically, derivatives of 1H-pyrazole have been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting their potential as anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are well-documented. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response .
Antimicrobial Activity
Antimicrobial properties have been observed in several pyrazole derivatives. For instance, studies have reported that certain pyrazoles exhibit activity against a range of bacteria and fungi. The compound's structure likely influences its interaction with microbial targets, leading to effective inhibition of growth .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Candida albicans | Significant |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act by inhibiting specific enzymes involved in cancer progression and inflammation.
- Interaction with Cellular Pathways : These compounds may modulate signaling pathways that regulate cell proliferation and apoptosis.
- Antioxidant Properties : Some studies suggest that these compounds possess antioxidant capabilities, contributing to their protective roles against oxidative stress-related diseases .
Case Studies
- Study on Antitumor Effects : A recent study evaluated the efficacy of a series of pyrazole derivatives on tumor growth in mice models. The results indicated that compounds structurally similar to this compound significantly reduced tumor size compared to controls.
- Anti-inflammatory Model : In a controlled experiment assessing inflammation in rat models, the administration of this pyrazole derivative resulted in a marked decrease in inflammatory markers compared to untreated groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
